molecular formula C6H7FN2O B13602148 3-Fluoro-2-hydroxyphenylhydrazine

3-Fluoro-2-hydroxyphenylhydrazine

Cat. No.: B13602148
M. Wt: 142.13 g/mol
InChI Key: KTXWGWSSXHUDCE-UHFFFAOYSA-N
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Description

3-Fluoro-2-hydroxyphenylhydrazine is a fluorinated aromatic hydrazine derivative with a hydroxyl group at the ortho position relative to the hydrazine moiety. Its structure consists of a phenyl ring substituted with a fluorine atom at position 3, a hydroxyl group at position 2, and a hydrazine (-NH-NH₂) functional group. This compound is of significant interest in medicinal and synthetic chemistry due to the unique electronic and steric effects imparted by the fluorine and hydroxyl substituents. The hydrazine group enables reactivity in forming hydrazones, a key intermediate in synthesizing heterocyclic compounds like pyrazoles and indoles .

These properties make it a versatile building block for drug discovery, particularly in developing enzyme inhibitors and antioxidants .

Properties

Molecular Formula

C6H7FN2O

Molecular Weight

142.13 g/mol

IUPAC Name

2-fluoro-6-hydrazinylphenol

InChI

InChI=1S/C6H7FN2O/c7-4-2-1-3-5(9-8)6(4)10/h1-3,9-10H,8H2

InChI Key

KTXWGWSSXHUDCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)O)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-hydroxyphenylhydrazine typically involves the introduction of a fluorine atom into a phenylhydrazine derivative. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the aromatic ring. This can be achieved using reagents such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) under elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography would be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-hydroxyphenylhydrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of 3-Fluoro-2-oxophenylhydrazine.

    Reduction: Formation of 3-Fluoro-2-aminophenylhydrazine.

    Substitution: Formation of various substituted phenylhydrazines depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-2-hydroxyphenylhydrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-2-hydroxyphenylhydrazine involves its interaction with molecular targets through hydrogen bonding, electrostatic interactions, and covalent modifications. The fluorine atom enhances the compound’s ability to form strong interactions with enzymes and receptors, potentially leading to inhibition or activation of specific biochemical pathways . The hydroxyl and hydrazine groups further contribute to its reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Features

The biological and physicochemical properties of phenylhydrazine derivatives are highly dependent on substituent type and position. Below is a comparative analysis:

Table 1: Structural and Functional Group Comparisons
Compound Name Substituents Key Features
3-Fluoro-2-hydroxyphenylhydrazine 3-F, 2-OH, NHNH₂ Balanced polarity (OH for solubility, F for stability); hydrogen bonding
3-Fluorophenylhydrazine 3-F, NHNH₂ Higher lipophilicity; lacks H-bonding capability
(3-Fluoro-2-methyl-phenyl)-hydrazine 3-F, 2-CH₃, NHNH₂ Increased steric bulk; reduced solubility vs. hydroxyl analog
[2-(Trifluoromethyl)phenyl]hydrazine 2-CF₃, NHNH₂ Strong electron-withdrawing CF₃ group; enhanced metabolic stability
3,5-Difluorophenylhydrazine 3-F, 5-F, NHNH₂ Higher electronegativity; potential for improved enzyme inhibition

Physicochemical Properties

Table 2: Property Comparison
Property This compound 3-Fluorophenylhydrazine [2-(Trifluoromethyl)phenyl]hydrazine
Molecular Weight (g/mol) ~158.1 (estimated) 144.1 176.1
Solubility Moderate (polar solvents) Low Very low
Melting Point Higher (intramolecular H-bonding) Lower Higher
Lipophilicity (LogP) ~1.5 (estimated) ~2.0 ~2.8
  • Solubility: The hydroxyl group improves aqueous solubility compared to non-hydroxylated analogs.
  • Stability : Fluorine’s electron-withdrawing effect stabilizes the aromatic ring against electrophilic attack .

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